Superior Overall Survival Benefit Compared to First- and Second-Generation EGFR TKIs: A Bayesian Network Meta-Analysis
In a comprehensive Bayesian network meta-analysis of 23 randomized controlled trials involving 11 EGFR-TKIs, osimertinib demonstrated statistically significant improvements in overall survival (OS) compared to first- and second-generation TKIs [1]. The hazard ratios (HR) for OS favored osimertinib over gefitinib (HR = 0.61, 95% CI: 0.45–0.83), erlotinib (HR = 0.65, 95% CI: 0.48–0.89), and afatinib (HR = 0.65, 95% CI: 0.44–0.94).
| Evidence Dimension | Overall Survival (Hazard Ratio) |
|---|---|
| Target Compound Data | Osimertinib vs. gefitinib: HR = 0.61 (95% CI: 0.45–0.83); vs. erlotinib: HR = 0.65 (95% CI: 0.48–0.89); vs. afatinib: HR = 0.65 (95% CI: 0.44–0.94) |
| Comparator Or Baseline | Gefitinib, Erlotinib, Afatinib (first- and second-generation EGFR TKIs) |
| Quantified Difference | HR = 0.61–0.65 (i.e., 35–39% reduction in risk of death) |
| Conditions | Bayesian network meta-analysis of 23 RCTs in patients with EGFR mutation-positive NSCLC; pooled data from multiple first-line and later-line trials |
Why This Matters
This survival advantage, quantified through rigorous indirect comparison, establishes osimertinib as the preferred EGFR TKI for long-term patient outcomes, supporting its procurement for clinical trial protocols where OS is a primary endpoint.
- [1] A Bayesian network meta-analysis of EGFR-tyrosine kinase inhibitor treatments in patients with EGFR mutation-positive non-small cell lung cancer. DOAJ. 2025. Available from: https://doaj.org/article/b0bf3c3628854f39a6ca4aa1aa3d345a View Source
